molecular formula C20H31ClN6O5 B11932017 Tetrazine-PEG4-amine hydrochloride

Tetrazine-PEG4-amine hydrochloride

Cat. No.: B11932017
M. Wt: 470.9 g/mol
InChI Key: MZMSXPAYFMWVQM-UHFFFAOYSA-N
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Description

Tetrazine-PEG4-amine hydrochloride is a compound that features a tetrazine group and a polyethylene glycol (PEG) chain with four units, terminated with an amine group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and is a reagent in click chemistry. The tetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing strained alkenes, such as trans-cyclooctene (TCO), making it a valuable tool in bioconjugation and bioorthogonal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrazine-PEG4-amine hydrochloride involves several steps:

    Synthesis of Tetrazine Group: The tetrazine group is synthesized through the reaction of hydrazine with nitriles or other suitable precursors.

    Attachment of PEG Chain: The PEG chain is attached to the tetrazine group through a series of reactions, often involving the use of protecting groups to ensure selective reactions.

    Formation of Amine Group: The terminal amine group is introduced through amide bond formation or other suitable reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Tetrazine-PEG4-amine hydrochloride undergoes several types of chemical reactions:

    Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the tetrazine group and strained alkenes like TCO, forming a stable dihydropyridazine linkage.

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    iEDDA Reaction: Commonly performed in aqueous or organic solvents at room temperature.

    Substitution Reactions: Typically involve reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Conducted using acids or bases under controlled conditions.

Major Products

    Dihydropyridazine Derivatives: Formed from the iEDDA reaction.

    Substituted Amine Derivatives: Resulting from nucleophilic substitution reactions.

    Hydrolyzed Products: Formed from hydrolysis reactions

Scientific Research Applications

Tetrazine-PEG4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Tetrazine-PEG4-amine hydrochloride involves the iEDDA reaction. The tetrazine group reacts with strained alkenes, forming a stable dihydropyridazine linkage. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The PEG chain enhances the solubility and biocompatibility of the compound, while the amine group allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazine-PEG4-amine hydrochloride is unique due to its combination of a tetrazine group, a four-unit PEG chain, and a terminal amine group. This structure provides a balance of reactivity, solubility, and functionalization potential, making it highly versatile for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C20H31ClN6O5

Molecular Weight

470.9 g/mol

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride

InChI

InChI=1S/C20H30N6O5.ClH/c21-6-8-29-10-12-31-14-13-30-11-9-28-7-5-19(27)22-15-17-1-3-18(4-2-17)20-25-23-16-24-26-20;/h1-4,16H,5-15,21H2,(H,22,27);1H

InChI Key

MZMSXPAYFMWVQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl

Origin of Product

United States

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